molecular formula C17H20N2O2 B5534688 N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide

N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B5534688
M. Wt: 284.35 g/mol
InChI Key: CNZIWGLGYPWGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide, also known as DMAA or 1,3-dimethylamylamine, is a synthetic compound that has gained popularity in the scientific research community due to its potential applications in various fields. DMAA is a white crystalline powder that is soluble in water and organic solvents. It was first synthesized in the 1940s as a nasal decongestant and bronchodilator, but its use for these purposes has been discontinued due to safety concerns. In recent years, DMAA has been studied for its potential as a performance-enhancing agent and for its effects on the central nervous system.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming the product’s identity and/or purity . More detailed safety and hazard information would likely be available in the compound’s Material Safety Data Sheet (MSDS), which should be provided by the supplier.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-5-4-6-16(11-13)21-12-17(20)18-14-7-9-15(10-8-14)19(2)3/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZIWGLGYPWGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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